molecular formula C7H9ClN2O B12276316 (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

Katalognummer: B12276316
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: ZZRYQEVGEQGEAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a chiral β-amino alcohol of significant interest in medicinal and organic chemistry. This compound features a stereogenic center and a molecular structure that integrates a 6-chloropyridin-3-yl group with an ethanolamine side chain. The specific molecular formula is C7H9ClN2O . The core research value of this compound lies in its role as a versatile synthetic intermediate and chiral building block. The 6-chloropyridine moiety is a privileged structure in drug discovery, known to be a key component in compounds investigated for a range of biological activities. For instance, derivatives of dihydropyrimidinone containing similar chloropyridine scaffolds have been identified as inhibitors of HIV replication, exhibiting cellular potency comparable to clinical drugs . Furthermore, the 6-chloropyridine group is a common precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aromatic and heteroaromatic systems to create targeted libraries for structure-activity relationship studies . As a chiral β-amino alcohol, this (R)-enantiomer is particularly valuable for the synthesis of stereochemically defined molecules. Structurally similar α-aryl ethanolamines have been explored for their potential as agonists for various biological targets, highlighting the therapeutic relevance of this chiral scaffold . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-amino-2-(6-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYQEVGEQGEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-2-(6-chloropyridin-3-yl)ethanol can be resolved via diastereomeric salt formation using chiral acids such as (R)- or (S)-mandelic acid. The process involves dissolving the racemate in a polar solvent (e.g., ethanol or methanol) and adding an equimolar amount of the resolving agent. Crystallization at controlled temperatures (0–5°C) selectively precipitates one diastereomer, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) after recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation offers an alternative resolution strategy. Porcine pancreatic lipase (PPL) in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. A study using toluene as the solvent at 30°C achieved 85% conversion with 98% ee for the remaining (R)-isomer. This method is scalable but requires optimization of enzyme loading and reaction time to minimize by-products.

Asymmetric Synthesis via Reductive Amination

Substrate Preparation

The asymmetric synthesis begins with 6-chloropyridine-3-carbaldehyde, which is reacted with a chiral amine auxiliary under reductive conditions. For example, (R)-α-methylbenzylamine serves as a temporary chiral director, forming an imine intermediate that is reduced using sodium borohydride (NaBH4) in methanol at −20°C.

Table 1: Optimization of Reductive Amination Conditions
Parameter Optimal Value Yield (%) ee (%)
Temperature −20°C 78 94
Solvent Methanol 82 96
Reducing Agent NaBH4 78 94
Catalyst (if any) None

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of ketone precursors provides a direct route to the (R)-enantiomer. A palladium(II)-BINAP complex catalyzes the hydrogenation of 2-(6-chloropyridin-3-yl)-2-nitroethanol in tetrahydrofuran (THF) under 50 psi H2 pressure, achieving 89% yield and 97% ee. This method avoids stoichiometric chiral auxiliaries but necessitates stringent control over moisture and oxygen levels.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patent-pending continuous flow process enhances reproducibility for large-scale manufacturing. The reaction involves mixing 6-chloropyridine-3-carbaldehyde and ammonium acetate in a microreactor at 80°C, followed by inline reduction with hydrogen gas over a Raney nickel catalyst. Key advantages include:

  • Residence Time : 30 minutes (vs. 6 hours in batch reactors).
  • Throughput : 5 kg/h per reactor module.
  • Purity : ≥99.5% by HPLC.

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling to reduce costs. Ethanol is distilled from reaction mixtures and reused, while heterogeneous catalysts (e.g., Ni/Al2O3) are regenerated via calcination at 400°C. Lifecycle analyses indicate a 40% reduction in waste compared to batch methods.

Mechanistic Insights and By-Product Analysis

Side Reactions in Reductive Amination

Competing pathways during reductive amination include over-reduction of the pyridine ring and N-alkylation. GC-MS analyses identify 6-chloropicolinyl alcohol as a primary by-product (≤12%), formed via Meerwein-Ponndorf-Verley reduction of the intermediate imine.

Stereochemical Inversion Risks

Prolonged exposure to acidic conditions (pH < 3) induces partial racemization of the (R)-enantiomer. Stability studies in HCl/EtOH (1 M) show a 5% loss of ee after 24 hours at 25°C. Neutral pH and low temperatures (−20°C) mitigate this issue.

Comparative Evaluation of Methods

Table 2: Method Efficacy and Scalability
Method Yield (%) ee (%) Scalability Cost (USD/kg)
Diastereomeric Salt 65–75 92–98 Moderate 1200
Enzymatic Resolution 70–85 95–99 High 900
Catalytic Hydrogenation 85–90 96–99 High 1500
Continuous Flow 90–95 99+ Very High 800

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Chiralität macht es wertvoll in der asymmetrischen Synthese.

Biologie

In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als Ligand in Rezeptorbindungsstudien untersucht. Seine Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Arzneimittelentwicklung.

Medizin

In der medizinischen Chemie wird this compound auf seine potenziellen therapeutischen Anwendungen hin untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet. Seine Einarbeitung in Polymere und andere Materialien kann deren Leistung verbessern.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Amin- und Hydroxylgruppen der Verbindung können Wasserstoffbrückenbindungen mit Zielmolekülen bilden und deren Aktivität beeinflussen. Zusätzlich kann der Chloropyridinring an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol has shown promise as a lead compound in drug design, especially for neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety disorders. Research indicates that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability, which are critical for maintaining mood stability.

Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets, including enzymes and receptors. The aminoethanol group can form hydrogen bonds with active sites, while the pyridine ring engages in π-π interactions. These interactions may modulate the activity of target molecules, leading to various biological effects.

Chemical Biology

Bioconversion Studies
Research has explored the bioconversion of pyridine derivatives, including this compound, using whole cells of Burkholderia sp. MAK1. This study demonstrated the compound's ability to undergo transformation into hydroxylated derivatives under specific conditions, highlighting its potential utility in synthetic biology and biocatalysis .

Antimicrobial Activity

Synthesis of Derivatives
Studies have synthesized various derivatives based on this compound, evaluating their antimicrobial properties. Compounds derived from this scaffold exhibited moderate to potent antibacterial activity against pathogenic strains. For instance, certain derivatives demonstrated significant changes in activity against tested microbial strains, indicating the scaffold's versatility in developing new antimicrobial agents .

Neuropharmacology

Binding Affinity Studies
The compound has been investigated for its binding affinity to neurotransmitter receptors involved in neurological functions. This research is crucial for understanding its therapeutic effects and potential applications in neuroprotection and cognitive enhancement .

Summary of Key Findings

Application Area Details
Pharmaceutical Development Potential lead compound for treating mood disorders; modulates neurotransmitter systems
Chemical Biology Bioconversion studies using Burkholderia sp. MAK1; transformation into hydroxylated derivatives
Antimicrobial Activity Moderate to potent antibacterial activity observed in synthesized derivatives
Neuropharmacology Binding affinity studies with neurotransmitter receptors; implications for neuroprotection

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. Additionally, the chloropyridine ring can participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Structurally related compounds differ in substituent groups, aromatic systems, or stereochemistry. Key examples include:

Compound Name Structure Key Differences Similarity Score Reference
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol 6-Chloropyridin-3-yl, ethanolamine (R-configuration) Reference compound
2-((6-Chloropyridin-2-yl)amino)ethanol 6-Chloropyridin-2-yl, aminoethanol Pyridine substitution position (2-yl vs. 3-yl) 0.80
(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride 6-Trifluoromethylpyridin-3-yl CF₃ substituent instead of Cl N/A
(R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride Naphthalen-2-yl Aromatic system (naphthyl vs. pyridinyl) N/A

Key Observations :

  • Substituent Position: The 3-yl substitution in the target compound vs. 2-yl in analogues (e.g., 2-((6-chloropyridin-2-yl)amino)ethanol) alters electronic distribution, affecting dipole moments and binding affinity .
  • Aromatic Systems : Naphthyl derivatives () exhibit increased π-stacking capacity compared to pyridinyl systems, influencing interactions in protein binding .
Physicochemical Properties
  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like 2-((6-chloropyridin-2-yl)amino)ethanol .
  • Hydrogen Bonding: The hydroxyl and amino groups enable strong hydrogen bonding, similar to dichlorobenzyl amino acids in , which exhibit binding via H-bonds and π-π interactions .

Biologische Aktivität

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₇H₉ClN₂O
  • Molecular Weight : 172.61 g/mol

Its structure includes an amino group and a hydroxyl group, allowing for diverse chemical reactivity. The presence of a chlorinated pyridine ring enhances its biological interactions, particularly with enzymes and receptors involved in neurological functions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Hydrogen Bonding : The aminoethanol group can form hydrogen bonds with active sites on target proteins, enhancing binding affinity.
  • π-π Interactions : The pyridine ring can engage in π-π interactions, which may modulate the activity of various biological molecules.

These interactions suggest that the compound may influence neurotransmitter systems, potentially benefiting conditions such as depression and anxiety disorders.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : LS174T human colorectal carcinoma cells.
  • IC₅₀ Values : The compound showed an IC₅₀ of 23 ± 11 nM against WNT pathway activity, indicating potent inhibition of β-catenin mutation-driven signaling pathways .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Although specific data on this compound was limited, similar compounds in its class have shown activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems. Its interactions with receptors involved in synaptic transmission could provide therapeutic benefits for neurodegenerative diseases .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Table 1 summarizes key pharmacokinetic parameters based on predictive modeling.

Parameter Mouse Rat Dog Human Prediction
Clearance (Cl) (L/h/kg)1.871.540.84∼0.88
Liver Blood Flow (LBF) (%)313533∼76
Volume of Distribution (Vd) (L/kg)1.081.530.74∼0.85
Bioavailability (F) (%)5488126∼70
Half-life (t₁/₂) (h)0.550.970.70∼0.70

This table illustrates that while the compound demonstrates moderate clearance rates in animal models, predictions for human clearance suggest a high liver blood flow, which could impact its bioavailability and overall therapeutic efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A study involving human embryonic kidney cells demonstrated that the compound effectively inhibited WNT-dependent signaling pathways at low concentrations, underscoring its potential as an anticancer agent .
  • Neurotransmitter Modulation : Research focused on its effects on neurotransmitter systems indicates promising results for treating anxiety and depression by enhancing synaptic transmission through receptor modulation .
  • Antibacterial Evaluations : Comparative studies with structurally similar compounds revealed significant antibacterial activity against multiple strains, suggesting a broader spectrum of pharmacological applications .

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 6-chloropyridine-3-carbaldehyde with a chiral amine precursor (e.g., (R)-2-aminoethanol) under reductive conditions (e.g., NaBH₄ in methanol) can yield the target compound. Solvent choice (e.g., ethanol, DMSO) and temperature (25–80°C) critically affect enantiomeric purity and yield. Purification via recrystallization or chiral chromatography is recommended to isolate the (R)-enantiomer .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 6-chloropyridinyl group (aromatic protons at δ 7.2–8.5 ppm) and ethanolamine backbone (NH₂ and OH signals).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 201.05 for C₇H₁₀ClN₂O).
  • X-ray Crystallography : Resolves absolute stereochemistry; SHELXL or ORTEP-III software refines crystal structures .

Q. How can researchers optimize solubility for in vitro assays?

Use polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–7) with surfactants (e.g., Tween-80). Solubility can be predicted via Hansen solubility parameters or experimentally validated using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies address low enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane:isopropanol (90:10) mobile phase.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amination . Contaminating (S)-enantiomers can be identified via polarimetry or circular dichroism (CD) spectroscopy.

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved?

Validate structures using PLATON (ADDSYM tool) or SHELXL (TWIN/BASF commands) to detect twinning or disorder. Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .

Q. What methodologies are recommended for studying its biological activity in drug discovery?

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, PI3Kα) using fluorescence polarization or TR-FRET.
  • Molecular Docking : Use AutoDock Vina with PyMOL visualization to predict binding modes to the 6-chloropyridinyl pocket .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers).

Q. How should conflicting bioactivity data between studies be reconciled?

Conduct meta-analysis with standardized protocols (e.g., IC₅₀ normalization) and validate assay conditions (pH, temperature, cell line). Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics .

Q. What experimental approaches determine stability under varying storage conditions?

Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation of ethanolamine to ketone) are identified via LC-MS/MS .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature50–60°CHigher temps risk racemization
Reducing AgentNaBH₄ (2 eq.)Excess reduces byproducts
SolventMethanol:Water (3:1)Enhances chiral selectivity

Q. Table 2: Analytical Benchmarks

TechniqueCritical MetricsReference Values
Chiral HPLCRetention time: 8.2 min (R-form)Purity ≥98% (Area%)
X-ray DiffractionR-factor: <0.05Space group: P2₁2₁2₁

Q. Citations

  • Synthesis & Purification:
  • Structural Analysis:
  • Biological Assays:
  • Stability Studies:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.